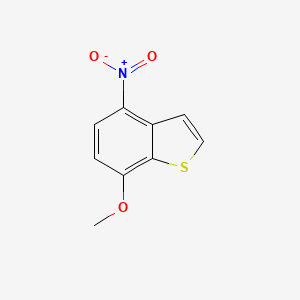![molecular formula C9H17NO B14149878 3-Methoxy-8-methyl-8-azabicyclo[3.2.1]octane CAS No. 16487-33-5](/img/structure/B14149878.png)
3-Methoxy-8-methyl-8-azabicyclo[3.2.1]octane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methoxy-8-methyl-8-azabicyclo[3.2.1]octane is a bicyclic organic compound that belongs to the family of tropane alkaloids. These compounds are known for their diverse biological activities and are often found in various plant species. The structure of this compound consists of a bicyclic ring system with a nitrogen atom, making it a nitrogen-containing heterocycle .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxy-8-methyl-8-azabicyclo[3.2.1]octane can be achieved through various methods. One common approach involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This method often relies on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . Another approach involves the stereochemical control achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would likely apply.
Análisis De Reacciones Químicas
Types of Reactions: 3-Methoxy-8-methyl-8-azabicyclo[3.2.1]octane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the nitrogen atom and the bicyclic structure.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions often involve nucleophiles such as halides and alkoxides .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce amines or alcohols .
Aplicaciones Científicas De Investigación
3-Methoxy-8-methyl-8-azabicyclo[3.2.1]octane has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as a key intermediate in the synthesis of various tropane alkaloids . In biology and medicine, it has been studied for its potential therapeutic effects, including its use in the treatment of neurological and psychiatric disorders such as Parkinson’s disease, depression, and schizophrenia . In industry, it has been explored for its nematicidal activities against plant-parasitic nematodes .
Mecanismo De Acción
The mechanism of action of 3-Methoxy-8-methyl-8-azabicyclo[3.2.1]octane involves its interaction with molecular targets and pathways in the body. The compound is known to interact with neurotransmitter receptors, particularly those involved in the dopamine and serotonin systems . This interaction can modulate neurotransmitter release and uptake, leading to various physiological effects. The exact molecular targets and pathways may vary depending on the specific application and context .
Comparación Con Compuestos Similares
3-Methoxy-8-methyl-8-azabicyclo[3.2.1]octane can be compared with other similar compounds, such as 8-Azabicyclo[3.2.1]octane, 3-chloro-8-methyl-8-azabicyclo[3.2.1]octane, and 8-Azabicyclo[3.2.1]octan-3-ol, 8-methyl-, acetate (ester) . These compounds share the same bicyclic core structure but differ in their functional groups and substituents. The uniqueness of this compound lies in its methoxy and methyl substituents, which can influence its chemical reactivity and biological activity .
Propiedades
Número CAS |
16487-33-5 |
|---|---|
Fórmula molecular |
C9H17NO |
Peso molecular |
155.24 g/mol |
Nombre IUPAC |
3-methoxy-8-methyl-8-azabicyclo[3.2.1]octane |
InChI |
InChI=1S/C9H17NO/c1-10-7-3-4-8(10)6-9(5-7)11-2/h7-9H,3-6H2,1-2H3 |
Clave InChI |
MBFDHESEJDXGPW-UHFFFAOYSA-N |
SMILES canónico |
CN1C2CCC1CC(C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[10-Methoxy-10-(phenylsulfanyl)decyl]-2-methyl-1,3-dioxolane](/img/structure/B14149799.png)
![7'-chloro-2'-(furan-2-ylcarbonyl)-1'-(phenylcarbonyl)-1',2'-dihydro-3a'H-spiro[indole-3,3'-pyrrolo[1,2-a]quinolin]-2(1H)-one](/img/structure/B14149805.png)
![4-[4-(2,5-Dimethylpyrrol-1-yl)-2-nitrophenyl]morpholine](/img/structure/B14149825.png)
![N-[(2-methylquinolin-8-yl)carbamothioyl]acetamide](/img/structure/B14149828.png)

![Propyl 2-{[(4-chlorophenyl)carbonyl]amino}-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B14149853.png)
![N-(2-methylphenyl)-N-[(2-oxo-1H-quinolin-4-yl)methyl]butanamide](/img/structure/B14149857.png)

![Propan-2-yl 5-{[(4-tert-butylphenyl)carbonyl]amino}-4-cyano-3-methylthiophene-2-carboxylate](/img/structure/B14149865.png)
![2-[1-(Pyridin-4-yl)ethyl]-1lambda~6~,2,5-thiadiazolidine-1,1-dione](/img/structure/B14149869.png)
![[2,2'-Bithiophene]-3,3'-dicarbaldehyde](/img/structure/B14149876.png)


![7-Azabicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B14149888.png)
